N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
This compound features a tetrahydrothiazolo[5,4-c]pyridine core substituted with a benzyl group at position 5 and a sulfonamide-linked 2-methylpiperidine at position 4 of the benzamide moiety. The hydrochloride salt enhances solubility for pharmaceutical applications. Its molecular formula is C₃₀H₃₄ClN₅O₂S₂, with a molecular weight of approximately 612.24 g/mol (extrapolated from analogs in ). The structure is designed to optimize interactions with enzymatic targets, particularly in anticoagulant therapies, as suggested by related compounds in –10.
Properties
IUPAC Name |
N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3S2.ClH/c1-19-7-5-6-15-30(19)35(32,33)22-12-10-21(11-13-22)25(31)28-26-27-23-14-16-29(18-24(23)34-26)17-20-8-3-2-4-9-20;/h2-4,8-13,19H,5-7,14-18H2,1H3,(H,27,28,31);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHFMYHRPOOSKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)CC5=CC=CC=C5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a complex compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H28ClN3OS
- Molecular Weight : 442.0 g/mol
- IUPAC Name : N-(5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-tert-butylbenzamide; hydrochloride
The biological activity of this compound can be attributed to its interaction with various biological targets. Initial studies suggest that it may act on neurotransmitter receptors and enzymes involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cell proliferation and survival.
- Receptor Modulation : It has been suggested that the compound interacts with adrenergic receptors, influencing cardiovascular responses and potentially impacting neuropharmacological pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity across various cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCC827 (Lung Cancer) | 12.5 | Induces apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of estrogen receptor signaling |
| SH-SY5Y (Neuroblastoma) | 10.0 | Modulation of neurotrophic factors |
Neuroprotective Effects
The compound has shown potential neuroprotective effects in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
- Study on Hepatic Fibrosis : In a rat model of hepatic fibrosis induced by dimethylnitrosamine (DMN), the compound demonstrated a reduction in collagen deposition and improved liver function markers. The mechanism was linked to the inhibition of transforming growth factor-beta (TGF-β) signaling pathways .
- Antidepressant-Like Effects : In behavioral studies involving animal models of depression, the compound exhibited antidepressant-like effects by enhancing serotonergic and noradrenergic transmission in the brain .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Analogues and Their Properties
Pharmacological and Structural Insights
(a) FXa Inhibition and Binding Modes
The target compound shares a tetrahydrothiazolo[5,4-c]pyridine core with Edoxaban () and Compound 61 (). X-ray studies of Compound 61 revealed that the thiazolopyridine ring binds to the S4 subsite of FXa , while aromatic groups (e.g., 6-chloronaphthalene) occupy the S1 pocket . The target compound’s 4-((2-methylpiperidin-1-yl)sulfonyl) group may enhance S4 binding through hydrophobic interactions, similar to the tert-butyl group in Analog 1 () but with improved solubility due to the sulfonyl linkage.
(b) Impact of Substituents on Activity
- Benzyl vs.
- Sulfonamide vs. Carbamoyl : The sulfonamide linker in the target compound may offer stronger hydrogen-bonding interactions with FXa compared to the carbamoyl group in Edoxaban ().
(c) Pharmacokinetic Considerations
- Solubility: The hydrochloride salt and sulfonamide group enhance aqueous solubility compared to non-ionic analogs like Compound 61 .
- Metabolic Stability : The 2-methylpiperidine moiety may reduce cytochrome P450-mediated metabolism, a common issue with tertiary amines in FXa inhibitors ().
Comparative Efficacy and Limitations
- Anticoagulant Activity : While Edoxaban () and Compound 61 () show proven FXa inhibition, the target compound’s activity remains hypothetical but structurally promising.
- Antimicrobial Potential: Analog 1 () and related tetrahydrothiazolo[5,4-c]pyridine derivatives () demonstrate antimicrobial activity, suggesting the target compound may have dual therapeutic applications.
Q & A
Q. What are the standard synthetic protocols for preparing this compound, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between the thiazolo-pyridine core and sulfonylated benzamide moiety under reflux conditions (e.g., in dichloromethane or acetonitrile) .
- Catalyst selection (e.g., coupling agents like HATU or EDCI) to enhance yield and purity .
- Temperature control (e.g., maintaining 0–5°C during sensitive steps like sulfonation) . Post-synthesis, purification via column chromatography and characterization using NMR and HPLC are critical .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- 1H/13C NMR : To confirm the presence of the benzyl, thiazolo-pyridine, and sulfonyl groups .
- HPLC : To assess purity (>95% is typically required for pharmacological studies) .
- Mass spectrometry : For molecular weight validation and detection of side products .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, DMF) due to the sulfonyl and benzamide groups. Aqueous solubility may require pH adjustment .
- Stability : Sensitive to light and humidity; recommend storage at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. neurotransmitter modulation)?
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity .
- Dose-response profiling : Perform IC50/EC50 assays across multiple cell lines to identify context-dependent effects .
- Off-target screening : Employ proteome-wide affinity chromatography or computational docking studies .
Q. What strategies improve yield in the final sulfonation step, and how are side products minimized?
- Optimized stoichiometry : Use a 1.2–1.5 molar excess of sulfonating agent (e.g., 2-methylpiperidine sulfonyl chloride) to drive the reaction .
- Solvent selection : Polar aprotic solvents (e.g., DCM) reduce hydrolysis side reactions .
- In-situ monitoring : Use TLC or LC-MS to terminate the reaction at ~85% conversion, preventing over-sulfonation .
Q. How can structural modifications enhance the compound’s pharmacokinetic properties without compromising activity?
- Bioisosteric replacement : Substitute the benzyl group with a pyridinylmethyl moiety to improve metabolic stability .
- Prodrug design : Introduce ester or phosphate groups on the sulfonyl moiety to enhance oral bioavailability .
- LogP optimization : Adjust the 2-methylpiperidine substituent to balance hydrophilicity and membrane permeability .
Q. What experimental designs are recommended for assessing in vivo efficacy and toxicity?
- Dose-ranging studies : Use a 3+3 escalation design in rodent models to establish MTD (maximum tolerated dose) .
- Pharmacodynamic markers : Measure target engagement via Western blot (e.g., phosphorylated kinase levels) .
- Toxicology screening : Monitor liver/kidney function biomarkers (ALT, creatinine) and histopathology post-administration .
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies between computational docking predictions and experimental binding assays?
- Force field refinement : Use molecular dynamics simulations to account for protein flexibility .
- Binding buffer optimization : Adjust ionic strength/pH to mimic physiological conditions .
- Control experiments : Include known inhibitors/activators to validate assay reliability .
Q. What statistical approaches are suitable for analyzing dose-dependent effects in heterogeneous cell populations?
- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC50 .
- ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s HSD) .
- Cluster analysis : Identify subpopulations with divergent responses using flow cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
